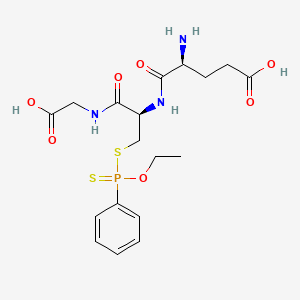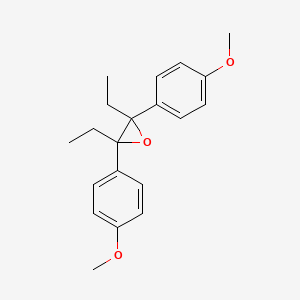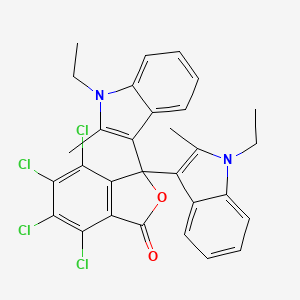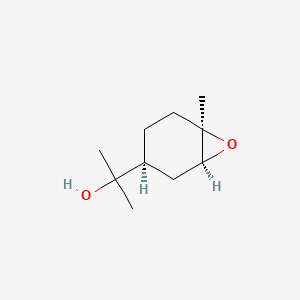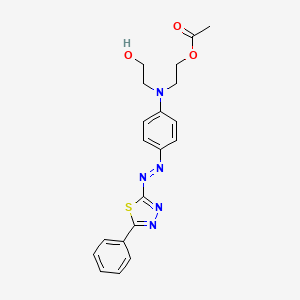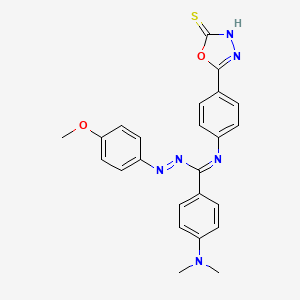
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((4-methoxyphenyl)azo)methylene)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of hydrazides with aryl isothiocyanates, leading to the formation of thio analogs, which can then be cyclized to produce 1,3,4-oxadiazoles .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs solvent-free or green chemistry approaches to minimize environmental impact. For example, the reaction of hydrazides with amides in the presence of titanium tetrachloride (TiCl4) has been reported as an efficient and environmentally friendly method .
化学反应分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones in the presence of oxidizing agents like iodine or bromine.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, oxygen.
Reducing Agents: Hydrogen gas, metal hydrides.
Major Products Formed
The major products formed from these reactions include various substituted 1,3,4-oxadiazole derivatives, which can exhibit different biological activities depending on the substituents attached to the oxadiazole ring .
科学研究应用
作用机制
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interaction with various molecular targets and pathways. For example, some derivatives act as acetylcholinesterase inhibitors, which can be beneficial in the treatment of Alzheimer’s disease . The compounds may also interact with bacterial cell membranes, leading to disruption of cell function and death .
相似化合物的比较
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: Similar structure but different electronic properties and biological activities.
1,3,4-Thiadiazoles: Contains sulfur in place of one nitrogen atom, leading to different reactivity and applications.
1,3,4-Triazoles: Another class of five-membered heterocycles with diverse biological activities.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their ability to form stable thione structures, which can enhance their biological activity and stability .
属性
CAS 编号 |
122364-71-0 |
|---|---|
分子式 |
C24H22N6O2S |
分子量 |
458.5 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H22N6O2S/c1-30(2)20-12-6-16(7-13-20)22(27-26-19-10-14-21(31-3)15-11-19)25-18-8-4-17(5-9-18)23-28-29-24(33)32-23/h4-15H,1-3H3,(H,29,33) |
InChI 键 |
LIKCOLQTIKQFHH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


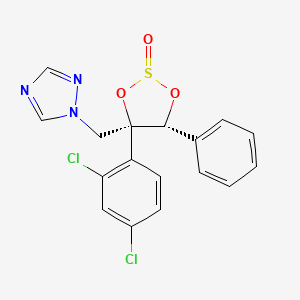
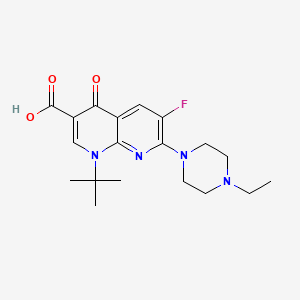
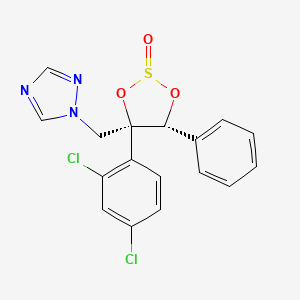
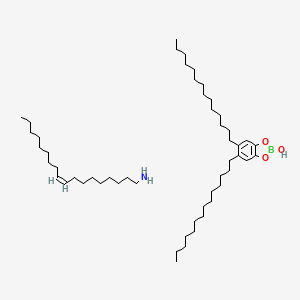
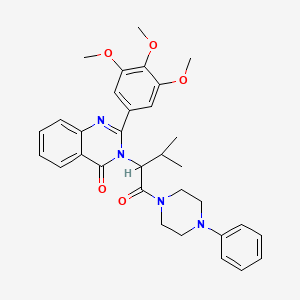

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)


